molecular formula C19H26N6O B5174146 N-(furan-2-ylmethylideneamino)-2,6-di(piperidin-1-yl)pyrimidin-4-amine

N-(furan-2-ylmethylideneamino)-2,6-di(piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B5174146
M. Wt: 354.4 g/mol
InChI Key: MEHOTBYPNNGRLG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethylideneamino)-2,6-di(piperidin-1-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with piperidine and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethylideneamino)-2,6-di(piperidin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: Starting with a pyrimidine precursor, the core structure is formed through cyclization reactions.

    Substitution Reactions: Introduction of piperidine groups at the 2 and 6 positions of the pyrimidine ring through nucleophilic substitution reactions.

    Schiff Base Formation: The final step involves the condensation of the furan-2-carbaldehyde with the amine group on the pyrimidine ring to form the Schiff base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions could target the Schiff base, converting it back to the corresponding amine and aldehyde.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Furan-2-carboxylic acid derivatives.

    Reduction Products: Corresponding amine and aldehyde.

    Substitution Products: Various functionalized pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethylideneamino)-2,6-di(piperidin-1-yl)pyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethylideneamino)-2,6-dimethylpyrimidin-4-amine: Similar structure but with methyl groups instead of piperidine.

    N-(furan-2-ylmethylideneamino)-2,6-di(piperidin-1-yl)benzene: Benzene core instead of pyrimidine.

Uniqueness

N-(furan-2-ylmethylideneamino)-2,6-di(piperidin-1-yl)pyrimidin-4-amine is unique due to the combination of its pyrimidine core, piperidine substituents, and furan-derived Schiff base. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethylideneamino)-2,6-di(piperidin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-3-9-24(10-4-1)18-14-17(23-20-15-16-8-7-13-26-16)21-19(22-18)25-11-5-2-6-12-25/h7-8,13-15H,1-6,9-12H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHOTBYPNNGRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=CO3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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